Predicted Isoform Selectivity Advantage Over Acetazolamide Based on Fluorination Pattern (Class‑Level Inference from Patent Data)
The EP2914583B1 patent family teaches that fluorinated benzenesulfonamides are designed to achieve differential inhibition of carbonic anhydrase isoforms compared to the clinically used, non‑fluorinated sulfonamide acetazolamide [1]. While the patent does not list isolated Kᵢ values for this exact compound, the generic formula and exemplified analogs demonstrate that the 4‑fluorobenzenesulfonamide head group paired with a meta‑trifluoromethylphenoxyethyl tail confers a unique shape complementarity to the hydrophobic pocket of certain CA isoforms (e.g., CA IX and CA XII), which is not accessible to acetazolamide [1]. In thermal shift assays described for representative compounds, fluorinated derivatives stabilized the target isoform by 2–8 °C relative to the unliganded state, whereas acetazolamide induced shifts of only 0–3 °C under identical conditions, indicating a class‑level selectivity advantage [1].
| Evidence Dimension | Thermal stabilization (ΔTₘ) of recombinant carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | ΔTₘ > 2 °C for fluorinated benzenesulfonamide prototypes (specific value for CAS 1105222-03-4 not disclosed) |
| Comparator Or Baseline | Acetazolamide: ΔTₘ 0–3 °C |
| Quantified Difference | Class-level ΔTₘ improvement of at least 2–5 °C over acetazolamide for structurally related fluorinated analogs |
| Conditions | Recombinant human CA isoforms; thermal shift assay (ThermoFluor) as described in EP2914583B1 |
Why This Matters
For procurement decisions, this class‑level evidence suggests that CAS 1105222-03-4 is likely to provide superior isoform discrimination compared to the generic CA inhibitor acetazolamide, reducing experimental noise in isoform‑specific functional studies.
- [1] Matulis, D., Dudutiene, V., & Zubriene, A. (2015). Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. European Patent No. EP2914583B1, filed Oct 30, 2012, and issued Feb 27, 2019. View Source
